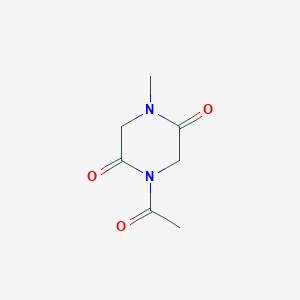![molecular formula C9H14O3 B070270 trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL CAS No. 191659-62-8](/img/structure/B70270.png)
trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL, also known as DOU, is a synthetic organic compound with a unique spirocyclic structure. DOU has been found to possess various biological activities, making it an attractive target for scientific research.
Mecanismo De Acción
The exact mechanism of trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL's biological activity is not fully understood, but it is thought to involve interactions with cellular proteins and enzymes. trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell division.
Efectos Bioquímicos Y Fisiológicos
Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been found to have a range of biochemical and physiological effects, including the ability to induce DNA damage and inhibit the activity of certain enzymes. Additionally, trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been shown to have antioxidant properties and may have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has several advantages for use in laboratory experiments, including its stability and ease of synthesis. However, its low solubility in water can make it challenging to work with in certain applications. Additionally, its potential toxicity and limited availability may pose challenges for some researchers.
Direcciones Futuras
There are several potential future directions for research on trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL, including further investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, research could focus on optimizing the synthesis and purification of trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL, as well as exploring its potential use as a fluorescent probe for detecting metal ions in biological systems.
Métodos De Síntesis
Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL can be synthesized through a multistep process involving the condensation of an aldehyde with a ketone, followed by cyclization and reduction. The yield and purity of the final product can be optimized through careful selection of reagents and reaction conditions.
Aplicaciones Científicas De Investigación
Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been studied for its potential use as a fluorescent probe for detecting metal ions, as well as for its antibacterial and antifungal properties. Additionally, trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
Número CAS |
191659-62-8 |
|---|---|
Nombre del producto |
trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL |
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(5S,6S)-1,7-dioxaspiro[5.5]undec-2-en-5-ol |
InChI |
InChI=1S/C9H14O3/c10-8-4-3-7-12-9(8)5-1-2-6-11-9/h3,7-8,10H,1-2,4-6H2/t8-,9-/m0/s1 |
Clave InChI |
ONXDQWOWICPGFW-IUCAKERBSA-N |
SMILES isomérico |
C1CCO[C@]2(C1)[C@H](CC=CO2)O |
SMILES |
C1CCOC2(C1)C(CC=CO2)O |
SMILES canónico |
C1CCOC2(C1)C(CC=CO2)O |
Sinónimos |
1,7-Dioxaspiro5.5undec-2-en-5-ol, trans- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
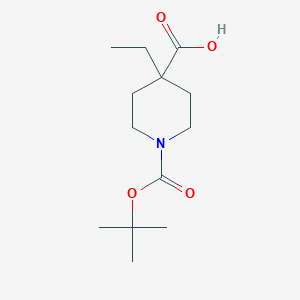
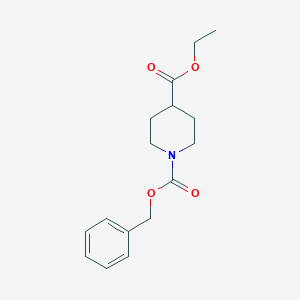
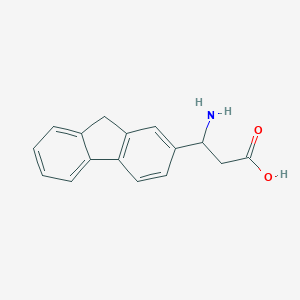
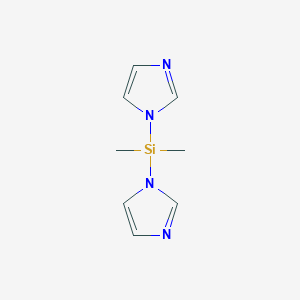

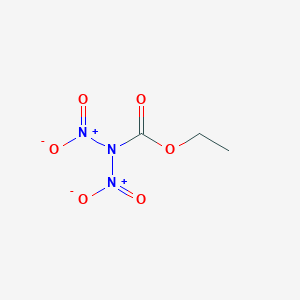
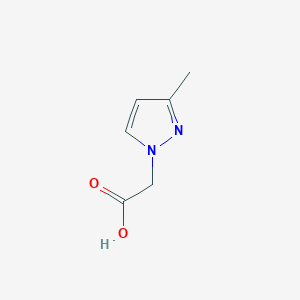
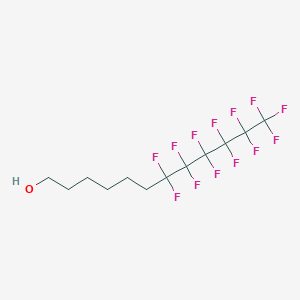
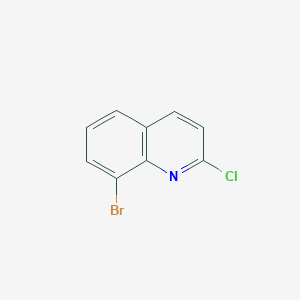
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)

